molecular formula C19H24N2O4 B11379063 N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B11379063
M. Wt: 344.4 g/mol
InChI Key: TZOJWMKHADRAJY-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a morpholinoethyl group linked to a furan-2-yl moiety and a p-tolyloxy-substituted acetamide backbone.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4/c1-15-4-6-16(7-5-15)25-14-19(22)20-13-17(18-3-2-10-24-18)21-8-11-23-12-9-21/h2-7,10,17H,8-9,11-14H2,1H3,(H,20,22)

InChI Key

TZOJWMKHADRAJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol

The structure features a furan ring, a morpholino group, and a p-tolyloxy moiety, which are crucial for its biological activities.

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme activities and receptor interactions. It has been noted for its potential role in inhibiting certain enzymes associated with cancer progression and inflammation.

Pharmacological Effects

  • Anticancer Activity :
    • The compound has shown promise in preclinical studies as an inhibitor of histone demethylases, which are implicated in cancer cell proliferation and survival. In vitro studies revealed that it can induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell cycle regulation and apoptosis .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may reduce inflammatory markers in cellular models, indicating potential therapeutic applications for inflammatory diseases .
  • Neuroprotective Effects :
    • Some research has indicated neuroprotective properties, potentially through antioxidant mechanisms that protect neuronal cells from oxidative stress .

Study 1: Anticancer Efficacy

In a study examining the effects of the compound on human cancer cell lines, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Study 2: Anti-inflammatory Response

A separate study evaluated the anti-inflammatory effects using a lipopolysaccharide (LPS) induced model of inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Acetamide + morpholinoethyl + furan p-Tolyloxy, furan-2-yl Not explicitly reported N/A
4m, 4n, 4o () Thiazolidine-2,4-dione + acetamide Bromophenyl, chlorobenzylidene Antimicrobial
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Acetamide + morpholinoethyl Naphthyloxy Cytotoxic (HeLa cells)
7a () Quinazolinone + acetamide p-Tolyloxy, phenyl Anticancer (MTT assay)
RN1 () Acetamide + thioethyl 2,4-Dichlorophenoxy Not explicitly reported
Key Observations:
  • Aromatic Substituents : The p-tolyloxy group in the target compound differs from naphthyloxy () and bromophenyl () groups, which may alter receptor binding or metabolic stability.

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